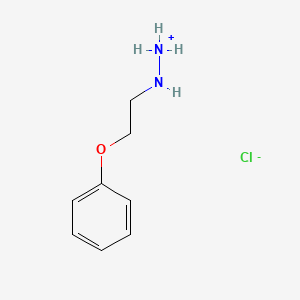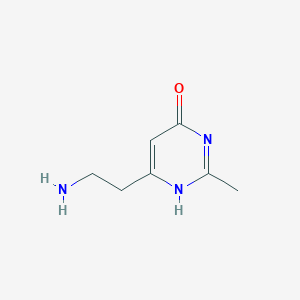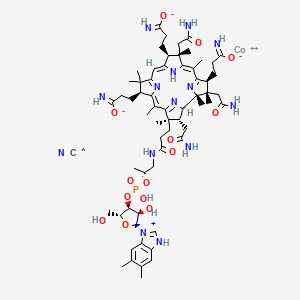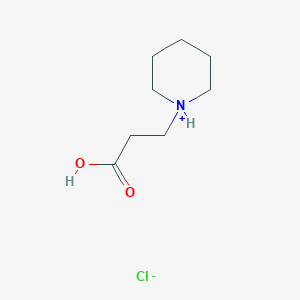
Hydrazine, (2-phenoxyethyl)-, hydrochloride
Overview
Description
Hydrazine, (2-phenoxyethyl)-, hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O and its molecular weight is 188.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydrazine, (2-phenoxyethyl)-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, (2-phenoxyethyl)-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection and Measurement in Biological and Environmental Samples :
- A study developed a fluorescent probe for measuring hydrazine in biological and water samples, indicating its use in environmental and health monitoring (Zhu et al., 2019).
- Another research utilized an electrochemical sensor for the simultaneous determination of hydrazine and phenol in water and wastewater samples, highlighting its role in pollution control and environmental safety (Karimi-Maleh et al., 2014).
- A chemodosimeter for the ratiometric detection of hydrazine based on return of ESIPT (Excited State Intramolecular Proton Transfer) and its application in live-cell imaging was also studied, emphasizing its biomedical research relevance (Goswami et al., 2013).
Role in Chemical Reactions and Catalysis :
- Research on hydrogen substitutes for the in situ generation of H2O2 using hydrazine in the Fenton reaction for phenol degradation indicated its use in chemical processes and wastewater treatment (Yalfani et al., 2011).
- A study on the electrochemical behavior of nano-composite containing 4-hydroxy-2-(triphenylphosphonio)phenolate and multi-wall carbon nanotubes in the catalytic oxidation of hydrazine points to its application in chemical sensing and catalysis (Zare et al., 2010).
Health and Environmental Impact Studies :
- Research on the tumorigenicity of n-butyl- and n-propylhydrazine hydrochlorides in Swiss mice provided insights into the health risks associated with hydrazine exposure (Nagel et al., 1975).
- A study on hydrazine-mediated DNA damage explored its toxicological impact, emphasizing its role in environmental and occupational health research (Runge‐Morris et al., 1994).
properties
IUPAC Name |
(2-phenoxyethylamino)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJBRRKMKRWPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, (2-phenoxyethyl)-, hydrochloride | |
CAS RN |
4230-21-1 | |
| Record name | Hydrazine, (2-phenoxyethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)


![(4S,5R,6R)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate](/img/structure/B7881747.png)





![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)

